5-Amino-1-(2-fluoroethyl)-4-methyl-1,2-dihydropyridin-2-one
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Overview
Description
5-Amino-1-(2-fluoroethyl)-4-methyl-1,2-dihydropyridin-2-one is a heterocyclic compound that contains both nitrogen and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(2-fluoroethyl)-4-methyl-1,2-dihydropyridin-2-one typically involves multi-step reactions. One common method includes the reaction of 2-fluoroethylamine with a suitable precursor, followed by cyclization and functional group modifications. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) at temperatures ranging from 25°C to 30°C .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize heterogeneous catalysts like copper-on-charcoal to facilitate the reactions under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(2-fluoroethyl)-4-methyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction reactions often involve reagents like sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can be performed using halogenated reagents to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenated compounds for substitution. The reaction conditions vary but generally involve moderate temperatures and the use of solvents like DMF or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .
Scientific Research Applications
5-Amino-1-(2-fluoroethyl)-4-methyl-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 5-Amino-1-(2-fluoroethyl)-4-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and dipole interactions with biological receptors, influencing various biochemical processes. These interactions can lead to the modulation of enzyme activities and cellular functions, contributing to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other nitrogen-containing heterocycles such as 1,2,4-triazoles and 1,2,3-triazoles. These compounds share some structural similarities but differ in their specific functional groups and properties .
Uniqueness
What sets 5-Amino-1-(2-fluoroethyl)-4-methyl-1,2-dihydropyridin-2-one apart is its unique combination of nitrogen and fluorine atoms, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H11FN2O |
---|---|
Molecular Weight |
170.18 g/mol |
IUPAC Name |
5-amino-1-(2-fluoroethyl)-4-methylpyridin-2-one |
InChI |
InChI=1S/C8H11FN2O/c1-6-4-8(12)11(3-2-9)5-7(6)10/h4-5H,2-3,10H2,1H3 |
InChI Key |
UGBNGIAINIZFAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C=C1N)CCF |
Origin of Product |
United States |
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